Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate

Beschreibung

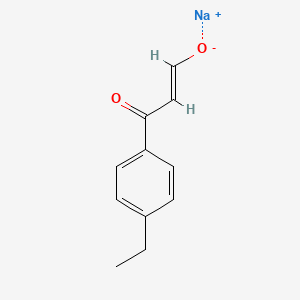

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is a sodium enolate derivative characterized by a 4-ethylphenyl substituent at the 3-oxopropenolate core. This compound belongs to a class of enolates widely employed as intermediates in heterocyclic synthesis, particularly for constructing pyrimidine, pyrazole, and triazole derivatives .

Eigenschaften

Molekularformel |

C11H11NaO2 |

|---|---|

Molekulargewicht |

198.19 g/mol |

IUPAC-Name |

sodium;(E)-3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C11H12O2.Na/c1-2-9-3-5-10(6-4-9)11(13)7-8-12;/h3-8,12H,2H2,1H3;/q;+1/p-1/b8-7+; |

InChI-Schlüssel |

IHGSSKHCSNLMCG-USRGLUTNSA-M |

Isomerische SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate typically involves the deprotonation of the corresponding enolizable ketone using a strong base such as sodium hydride or sodium ethoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The enolate anion can participate in nucleophilic substitution reactions, replacing leaving groups in electrophilic substrates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Typical conditions involve the use of alkyl halides or acyl halides as electrophiles in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted enolates or other derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate has various applications in scientific research:

Chemistry: It is used as a nucleophile in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It can be used in the study of enzyme mechanisms that involve enolate intermediates.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile. The enolate anion can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is facilitated by the resonance stabilization of the enolate anion, which allows for the delocalization of negative charge.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The sodium enolate framework allows for modular substitution at the phenyl ring, enabling comparisons based on electronic and steric effects:

| Compound Name | Substituent | Electronic Effect | Steric Bulk |

|---|---|---|---|

| Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate | 4-ethylphenyl | Electron-donating (inductive) | Moderate |

| Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate | 4-methylphenyl | Electron-donating (inductive) | Low |

| Sodium 3-(4-fluorophenyl)-3-oxoprop-1-en-1-olate | 4-fluorophenyl | Electron-withdrawing | Low |

| Sodium 3-(5-methyl-1-phenylpyrazol-4-yl)-3-oxoprop-1-en-1-olate | pyrazol-4-yl | Variable (heteroaromatic) | High |

- 4-Ethylphenyl vs. Both groups donate electrons via inductive effects, activating the enolate for nucleophilic attacks .

- 4-Ethylphenyl vs.

Example :

- Sodium 3-(5-methyl-1-phenylpyrazol-4-yl)-3-oxoprop-1-en-1-olate is synthesized from 1-(5-methyl-1-phenylpyrazol-4-yl)ethanone, yielding 71.10% C, 5.19% H, and 23.56% N (elemental analysis) .

- Sodium 3-(4-methylphenyl)-3-oxoprop-1-en-1-olate follows an analogous route, starting from 1-(4-methylphenyl)ethanone .

Pharmacological Potential (Indirect Comparison)

While this compound’s bioactivity is unstudied, structurally related imidazolidinones (e.g., IM-3: 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibit central nervous system (CNS) activity and antinociceptive properties . This suggests that ethylphenyl-containing heterocycles derived from sodium enolates may hold pharmacological promise.

Biologische Aktivität

Sodium 3-(4-ethylphenyl)-3-oxoprop-1-en-1-olate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of an enolate moiety, which contributes to its reactivity. Its molecular formula is , with a molecular weight of approximately 200.17 g/mol. The presence of the ethylphenyl group enhances its stability and biological interactions.

This compound exhibits its biological activity primarily through:

- Nucleophilic Reactions : The enolate moiety allows it to act as a nucleophile, participating in various biochemical reactions.

- Enzyme Modulation : Preliminary studies suggest that it may modulate enzyme activities and influence cellular signaling pathways, although specific targets remain under investigation.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The exact mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cell lines. For instance, the compound was found to significantly reduce cell viability in several cancer types, including breast and colon cancers.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.11 | Induction of apoptosis via caspase activation |

| HT29 (Colon Cancer) | 1.50 | ROS-mediated cytotoxicity |

Case Studies

- Study on MCF-7 Cells :

- Colon Cancer Research :

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Further Mechanistic Studies : Understanding the specific molecular targets and pathways involved in its biological activity will be crucial for therapeutic applications.

- In Vivo Studies : Transitioning from in vitro findings to animal models will help assess the efficacy and safety profile before clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.